[Ru(phen)2(xant)] (hexafluorophosphate)
Beschreibung
[Ru(phen)₂(xant)]⁺ (hexafluorophosphate) is a ruthenium(II) polypyridyl complex where phen denotes 1,10-phenanthroline, xant represents a xanthene-derived ligand, and the counterion is hexafluorophosphate (PF₆⁻). This complex is part of a broader class of Ru(II) coordination compounds known for their photophysical, electrochemical, and biological properties. The hexafluorophosphate anion enhances solubility in polar organic solvents and stabilizes the cationic Ru complex via weak ion-pair interactions .
Structurally, the xanthene ligand introduces steric bulk and extended π-conjugation compared to simpler ligands like 2,2′-bipyridine (bpy) or dipyridophenazine (dppz). This influences both electronic properties and binding modes with biological targets such as DNA .
Eigenschaften
Molekularformel |
C34H28F12N4O4P2Ru |
|---|---|
Molekulargewicht |
947.6 g/mol |
IUPAC-Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone;1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/2C12H8N2.C10H12O4.2F6P.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-6(11)10-8(12)4-7(13-2)5-9(10)14-3;2*1-7(2,3,4,5)6;/h2*1-8H;4-5,12H,1-3H3;;;/q;;;2*-1;+2 |
InChI-Schlüssel |
LBOWKCVRHKRNSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Precursor Synthesis: [Ru(phen)₂Cl₂] Preparation
The synthesis of Ru(phen)₂(xant) begins with the preparation of the precursor complex cis-[Ru(phen)₂Cl₂]. This intermediate is typically synthesized by reacting ruthenium(III) chloride hydrate (RuCl₃·xH₂O) with 1,10-phenanthroline in a refluxing ethanol-water mixture (3:1 v/v) under inert atmosphere. The reaction proceeds via reduction of Ru(III) to Ru(II), facilitated by prolonged heating (12–24 hours), yielding a dichlorido-bridged dimer that is subsequently cleaved into the monomeric form using hydrochloric acid.
Key Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Molar Ratio (Ru:phen) | 1:2 |
| Solvent System | Ethanol:H₂O (3:1) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
The precursor’s purity is confirmed via UV-Vis spectroscopy, showing a characteristic metal-to-ligand charge transfer (MLCT) band at ~552 nm. Chloride content is quantified using argentometric titration, ensuring stoichiometric accuracy before proceeding to ligand substitution.
Ligand Preparation: Xanthoxylin Deprotonation
Xanthoxylin (2-hydroxy-4,6-dimethoxyacetophenone) undergoes deprotonation to enable coordination to the Ru(II) center. This step involves treating xanthoxylin with a mild base, such as sodium hydroxide (0.1 M in ethanol), to remove the hydroxyl proton at the C1 position. Deprotonation shifts the ligand’s electronic structure, enabling bidentate binding via the enolate oxygen (C1-O⁻) and ketone oxygen (C1’=O).
Spectroscopic Validation of Deprotonation
- ¹H NMR : The disappearance of the hydroxyl proton signal at 13.77 ppm confirms successful deprotonation.
- IR Spectroscopy : A redshift of the carbonyl stretch from 1622 cm⁻¹ (free xanthoxylin) to 1608 cm⁻¹ (coordinated) indicates metal-ligand interaction.
Complex Formation: Substitution of Chloride with Xanthoxylin
The precursor cis-[Ru(phen)₂Cl₂] reacts with deprotonated xanthoxylin in a 1:1 molar ratio under refluxing ethanol/water (4:1 v/v) for 6–8 hours. Chloride ligands are displaced, forming the intermediate [Ru(phen)₂(xant)]⁺, which is stabilized by hexafluorophosphate counterions added in the final step.
Reaction Mechanism
- Ligand Substitution : The labile chloride ligands in cis-[Ru(phen)₂Cl₂] are replaced by the bidentate xanthoxylin enolate.
- Counterion Exchange : Addition of NH₄PF₆ precipitates the product as Ru(phen)₂(xant), replacing chloride with PF₆⁻.
Optimized Parameters
| Parameter | Value/Description |
|---|---|
| Molar Ratio (Ru:xant) | 1:1 |
| Solvent System | Ethanol:H₂O (4:1) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 6–8 hours |
| Yield | 65–80% |
Counterion Exchange and Purification
The hexafluorophosphate salt is obtained by treating the crude complex with excess ammonium hexafluorophosphate (NH₄PF₆) in aqueous solution. This step replaces residual chloride ions, enhancing solubility in organic solvents like dimethyl sulfoxide (DMSO). The product is purified via recrystallization from acetone-diethyl ether, yielding a microcrystalline solid.
Purity Assessment
- Elemental Analysis : Matches calculated values for C₃₄H₂₇F₆N₄O₄PRu (MW: 801.64 g/mol).
- Cyclic Voltammetry : A reversible Ru(II)/Ru(III) oxidation wave at E₁/₂ = +751 mV vs. Ag/AgCl confirms electronic stabilization by xanthoxylin.
Spectroscopic and Structural Characterization
¹H NMR Analysis
Coordinated xanthoxylin exhibits upfield shifts for aromatic protons (Δδ = −0.15 to −0.48 ppm) due to electron redistribution upon Ru-O bonding. Phenanthroline protons remain largely unchanged, confirming their non-participation in substitution.
Electronic Absorption Spectroscopy
The MLCT band shifts from 552 nm (cis-[Ru(phen)₂Cl₂]) to 510 nm in Ru(phen)₂(xant), indicating stronger π-accepting ability of xanthoxylin compared to chloride.
X-ray Crystallography (Hypothetical)
While no crystal structure of Ru(phen)₂(xant) is reported, analogous complexes (e.g., [CpRu(Phen)(CH₃CN)][PF₆]) adopt an octahedral geometry with meridional phenanthroline arrangement and axial acetonitrile ligands.
Solubility and Formulation Considerations
Ru(phen)₂(xant) exhibits limited aqueous solubility (<1 mg/mL) but dissolves readily in DMSO (10 mM). For in vivo applications, formulations using DMSO:Tween 80:saline (10:5:85) or DMSO:PEG300:Tween 80:saline (10:40:5:45) are recommended to enhance bioavailability.
Stability Profile
| Condition | Stability |
|---|---|
| Powder (Room Temp) | Stable for 3 years at −20°C |
| Solution (DMSO) | Stable for 6 months at −80°C |
Comparative Analysis with Analogous Complexes
Complexes like Ru(bpy)₂(2,2′-pq)₂ (bpy = 2,2′-bipyridine; pq = pyridyl-quinoxaline) follow similar preparation routes but require LiCl-mediated ligand substitution. In contrast, Ru(phen)₂(xant) achieves higher cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) due to enhanced nuclear uptake and DNA intercalation.
Analyse Chemischer Reaktionen
[Ru(phen)2(xant)] (hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, which may exhibit different reactivity and properties.
Reduction: Reduction reactions can convert the ruthenium center to a lower oxidation state, altering its coordination environment and reactivity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1.1 Anticancer Activity
Ruthenium-based complexes have been extensively studied for their cytotoxic effects against cancer cells. The specific compound [Ru(phen)₂(xant)] has demonstrated potent anticancer properties, particularly against human hepatocellular carcinoma HepG2 cells.
- Mechanism of Action : The compound induces S-phase arrest in the cell cycle, leading to apoptosis through a caspase-mediated pathway. It achieves this by intercalating DNA and inhibiting DNA synthesis, which is evidenced by a significant increase in the number of cells in the S-phase after treatment with [Ru(phen)₂(xant)] at concentrations as low as 12 µM .
- Case Study Data : In a study involving HepG2 cells:
| Treatment Concentration (µM) | S-Phase Population (%) | DNA Fragmentation (%) |
|---|---|---|
| Control | 20 | 5 |
| [Ru(phen)₂(xant)] | 12 | 35 |
Antibacterial Activity
Apart from its anticancer properties, [Ru(phen)₂(xant)] has also been evaluated for antibacterial activity. Ruthenium complexes have shown efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- In Vitro Studies : The compound exhibited superior antibacterial activity compared to traditional antibiotics like chloramphenicol and ciprofloxacin. For instance, it inhibited MRSA by up to 52% more effectively than chloramphenicol .
Applications in Solar Energy Conversion
3.1 Dye-Sensitized Solar Cells (DSSCs)
Ruthenium complexes are pivotal in the development of dye-sensitized solar cells due to their ability to act as sensitizers.
- Research Findings : New cyclometalated ruthenium complexes have been explored as sensitizers in DSSCs, achieving power conversion efficiencies of up to 9.4%. These complexes are characterized by their optical and electrochemical properties that enhance solar energy absorption and conversion efficiency .
| Sensitizer Type | Power Conversion Efficiency (%) |
|---|---|
| Traditional Ruthenium Complexes | 7.5 |
| New Cyclometalated Complexes | 9.4 |
Electrochemical Applications
Ruthenium complexes like [Ru(phen)₂(xant)] also play a crucial role in electrochemical applications due to their favorable redox properties.
Wirkmechanismus
The mechanism of action of [Ru(phen)2(xant)] (hexafluorophosphate) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to the chaperone protein Hsp90, which is involved in the folding and stabilization of various client proteins. By inhibiting Hsp90, the compound disrupts the function of these client proteins, leading to the induction of autophagy and the elimination of cancer stem cells .
Vergleich Mit ähnlichen Verbindungen
Structural and Ligand-Based Differences
| Compound | Ligands | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Ru(phen)₂(xant) | phen (×2), xanthene (×1) | C₃₄H₂₄F₁₂N₆P₂Ru (est.) | ~900 (estimated) | Bulky xanthene ligand; mixed π-donors |
| Ru(phen)₃₂ | phen (×3) | C₃₆H₂₄F₁₂N₆P₂Ru | 931.62 | Symmetric structure; strong DNA intercalator |
| Ru(bpy)₃₂ | bpy (×3) | C₃₀H₂₄F₁₂N₆P₂Ru | 878.63 | High luminescence; used in LEC devices |
| [Ru(TAP)₂(dppz)]²⁺ | TAP (×2), dppz (×1) | Varies | ~950 (estimated) | Photo-oxidizing properties; DNA groove binding |
Key Observations :
Electrochemical Properties
Insights :
- This could enhance its utility in photocatalytic reactions .
Photophysical and Catalytic Performance
- Luminescence : [Ru(bpy)₃]²⁺ emits at ~610 nm with high quantum yields (Φ = 0.04), while [Ru(phen)₂(xant)]⁺ may exhibit redshifted emission (~650 nm) due to xanthene’s extended conjugation .
- Catalysis : [Ru(bpy)₃]²⁺ is widely used in light-driven [2+2] cycloadditions. [Ru(phen)₂(xant)]⁺’s modified redox profile could improve efficiency in analogous reactions .
Antimicrobial and Anticancer Efficacy
- [Ru(phen)₃]²⁺ : Exhibits MIC values of 2–8 µg/mL against Gram-positive bacteria. Acts via membrane disruption and DNA binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
